GK921 GK921 GK921 is a transglutaminase 2 (TGase 2) inhibitor. GK921 showed cytotoxicity to RCC (average GI50 in eight RCC cell lines: 0.905 μM). A single treatment with GK921 almost completely reduced tumor growth by stabilizing p53 in the ACHN and CAKI-1 preclinical xenograft tumor models. TGase 2 inhibitor GK921 abrogates RCC growth in xenograft tumor models, suggesting the possibility of a new therapeutic approach to RCC.
Brand Name: Vulcanchem
CAS No.: 1025015-40-0
VCID: VC0528919
InChI: InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2
SMILES: C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4
Molecular Formula: C21H20N4O
Molecular Weight: 344.418

GK921

CAS No.: 1025015-40-0

Inhibitors

VCID: VC0528919

Molecular Formula: C21H20N4O

Molecular Weight: 344.418

Purity: >98% (or refer to the Certificate of Analysis)

GK921 - 1025015-40-0

CAS No. 1025015-40-0
Product Name GK921
Molecular Formula C21H20N4O
Molecular Weight 344.418
IUPAC Name 3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2
Standard InChIKey MNYJJHBAEYKXEG-UHFFFAOYSA-N
SMILES C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4
Appearance Solid powder
Description GK921 is a transglutaminase 2 (TGase 2) inhibitor. GK921 showed cytotoxicity to RCC (average GI50 in eight RCC cell lines: 0.905 μM). A single treatment with GK921 almost completely reduced tumor growth by stabilizing p53 in the ACHN and CAKI-1 preclinical xenograft tumor models. TGase 2 inhibitor GK921 abrogates RCC growth in xenograft tumor models, suggesting the possibility of a new therapeutic approach to RCC.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GK921; GK-921; GK 921.
Reference 1: Ku BM, Kim SJ, Kim N, Hong D, Choi YB, Lee SH, Gong YD, Kim SY. Transglutaminase 2 inhibitor abrogates renal cell carcinoma in xenograft models. J Cancer Res Clin Oncol. 2014 May;140(5):757-67. doi: 10.1007/s00432-014-1623-5. PubMed PMID: 24610445.
2: Kang JH, Lee JS, Hong D, Lee SH, Kim N, Lee WK, Sung TW, Gong YD, Kim SY. Renal cell carcinoma escapes death by p53 depletion through transglutaminase 2-chaperoned autophagy. Cell Death Dis. 2016 Mar 31;7:e2163. doi: 10.1038/cddis.2016.14. PubMed PMID: 27031960; PubMed Central PMCID: PMC4823929.
3: Kang JH, Lee SH, Kim SY. Discovery of a novel target for renal cell carcinoma: transglutaminase 2. Cell Death Dis. 2016 Apr 21;7:e2200. doi: 10.1038/cddis.2016.99. PubMed PMID: 27100894; PubMed Central PMCID: PMC4855678.
PubChem Compound 56682080
Last Modified Dec 23 2021
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